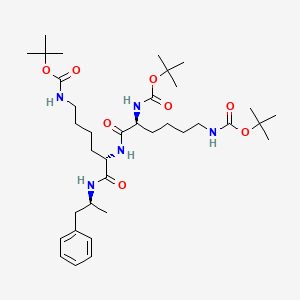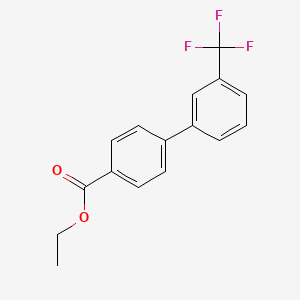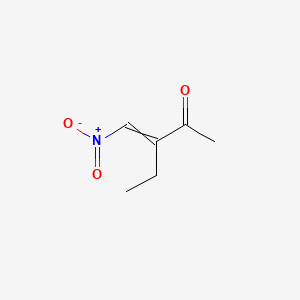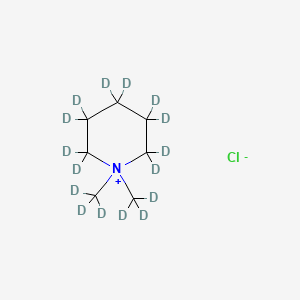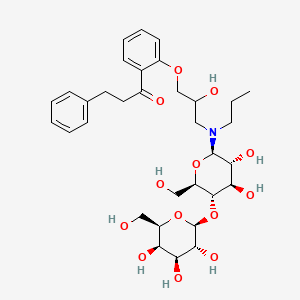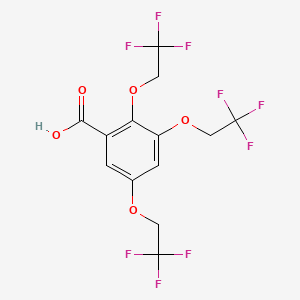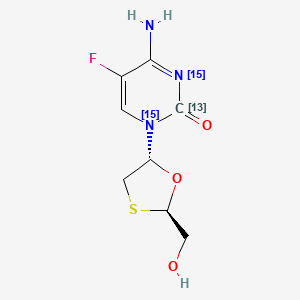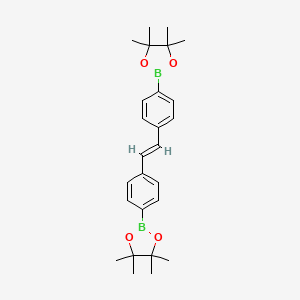
(E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is a compound that belongs to the class of organoboron compounds It is characterized by the presence of two boronate ester groups attached to a stilbene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene typically involves the reaction of a stilbene derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated stilbene with a boronic acid or boronate ester in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and catalysts used are often of industrial grade, and the reactions are optimized for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene undergoes various types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: The stilbene backbone can undergo reduction reactions to form the corresponding dihydrostilbene.
Substitution: The boronate ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Boronic acids or boronate esters in the presence of a palladium catalyst and a base such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Dihydrostilbene derivatives.
Substitution: Various substituted stilbenes depending on the boronic acid or ester used.
Wissenschaftliche Forschungsanwendungen
(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through coupling reactions.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of (E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene involves its ability to participate in various chemical reactions due to the presence of boronate ester groups. These groups can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The stilbene backbone also contributes to the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is unique due to its stilbene backbone, which imparts specific electronic and structural properties. This makes it particularly useful in applications requiring conjugated systems, such as organic electronics and photonics.
Eigenschaften
Molekularformel |
C26H34B2O4 |
|---|---|
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[4-[(E)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H34B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h9-18H,1-8H3/b10-9+ |
InChI-Schlüssel |
LMKJCUWYFGNWHW-MDZDMXLPSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



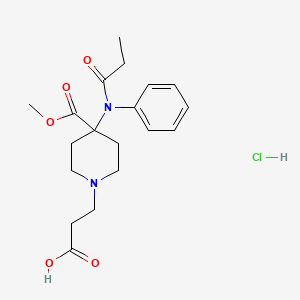


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
